molecular formula C8H12ClN B1294806 2,5-Dimethylaniline hydrochloride CAS No. 51786-53-9

2,5-Dimethylaniline hydrochloride

Cat. No.: B1294806
CAS No.: 51786-53-9
M. Wt: 157.64 g/mol
InChI Key: XMHFVPVDKGNKPL-UHFFFAOYSA-N
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Description

2,5-Dimethylaniline is a colorless to dark yellow and colorless to brown liquid . It is a substrate for fungal laccases . 2,5-Dimethylaniline undergoes electrochemical oxidation in anhydrous NH4F·2.35 HF medium to form conducting polymer, poly (2,5-dimethylaniline) .


Synthesis Analysis

2,5-Dimethylaniline is used in the synthesis of nanocomposite of multi-walled carbon nanotubes embedded in poly (2,5-dimethylaniline) . It is also used to study the effect of metabolites formed from 2,5-xylidine by fungi on laccase activity . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylaniline is represented by the formula C8H11N . It is also known as 2,5-Xylidine, 2-Amino-1,4-dimethylbenzene, 2-Amino-p-xylene .


Chemical Reactions Analysis

2,5-Dimethylaniline is a colorless to dark yellow and colorless to brown liquid. It is a substrate for fungal laccases . 2,5-Dimethylaniline undergoes electrochemical oxidation in anhydrous NH4F·2.35 HF medium to form conducting polymer, poly (2,5-dimethylaniline) .


Physical and Chemical Properties Analysis

2,5-Dimethylaniline is a colorless to dark yellow and colorless to brown liquid . It has a density of 0.973 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Polymer Synthesis

2,5-Dimethylaniline hydrochloride is used in the synthesis of conducting polymers. A study by Geniés and Noël (1990) demonstrated the electrochemical oxidation of 2,5-dimethylaniline in anhydrous NH4F·2.35 HF medium to create a polymer with characteristics similar to polyaniline. This polymer displayed remarkable stability and was studied for its acid-base properties, NMR, doping level, redox, and conducting properties (Geniés & Noël, 1990).

2. Corrosion Inhibition

This compound is instrumental in creating corrosion inhibitive coatings. Shinde et al. (2006) synthesized poly(2,5-dimethylaniline) coatings on low carbon steel to protect it in a chloride environment. This study established the polymer's capability to significantly reduce the corrosion rate in such conditions (Shinde et al., 2006).

3. Optical Properties

Das et al. (2015) explored the optical properties of 2,5-dimethylaniline by measuring its nonlinear refractive index in various concentrations in methanol using the Z-scan technique. Their findings indicated a negative nonlinear refractive index, which increases with the concentration of 2,5-dimethylaniline in the solution (Das et al., 2015).

Safety and Hazards

2,5-Dimethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, specific target organ toxicity - (repeated exposure). The target organs include the liver .

Future Directions

2,5-Dimethylaniline is used in the synthesis of nanocomposite of multi-walled carbon nanotubes embedded in poly (2,5-dimethylaniline) . It is also used to study the effect of metabolites formed from 2,5-xylidine by fungi on laccase activity . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .

Biochemical Analysis

Biochemical Properties

2,5-Dimethylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. The compound undergoes N-demethylation and N-oxidation, leading to the formation of metabolites that can further participate in biochemical pathways . Additionally, this compound can interact with glutathione S-transferase, an enzyme involved in detoxification processes. These interactions highlight the compound’s role in metabolic and detoxification pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn activates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, leading to altered cellular functions. Furthermore, the compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific isoform involved . This binding can result in changes in the enzyme’s activity, affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to the compound can result in cumulative effects on cellular functions, such as sustained oxidative stress and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause hematotoxicity, affecting the blood cells and bone marrow . Additionally, threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage considerations in the use of this compound in research and applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes N-demethylation and N-oxidation, primarily mediated by cytochrome P450 enzymes . These metabolic reactions lead to the formation of metabolites that can further participate in biochemical pathways. Additionally, the compound can interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its role in cellular metabolism and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall distribution within the tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-6-3-4-7(2)8(9)5-6;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHFVPVDKGNKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-78-3 (Parent)
Record name 2,5-Xylidine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051786539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021449
Record name 2,5-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51786-53-9
Record name Benzenamine, 2,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51786-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Xylidine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051786539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethylaniline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9F2LAR84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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